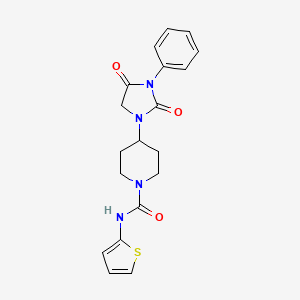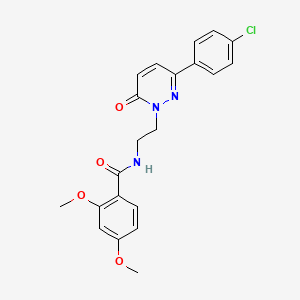
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopentyl ring with a hydroxyethoxy group and a phenoxyacetamide moiety, making it a unique molecule with interesting properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1-(2-hydroxyethoxy)cyclopentane with phenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors can be employed to ensure efficient production. Purification steps such as recrystallization or chromatography may be used to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: CrO₃, PCC, dichloromethane (DCM)
Reduction: LiAlH₄, ether
Substitution: Various nucleophiles, polar aprotic solvents
Major Products Formed:
Oxidation: Phenoxyacetamide derivatives with carbonyl groups
Reduction: Phenoxyacetamide derivatives with hydroxyl groups
Substitution: Phenoxyacetamide derivatives with different nucleophiles
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide is structurally similar to other phenoxyacetamide derivatives.
Uniqueness: Its unique feature is the presence of the hydroxyethoxy group on the cyclopentyl ring, which may confer different chemical and biological properties compared to other compounds in the same class.
Propriétés
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c18-10-11-21-16(8-4-5-9-16)13-17-15(19)12-20-14-6-2-1-3-7-14/h1-3,6-7,18H,4-5,8-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGZXHOQDQKAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2905459.png)
![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2905461.png)


![Tert-butyl N-[(2S)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B2905464.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B2905465.png)



![4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2905474.png)

